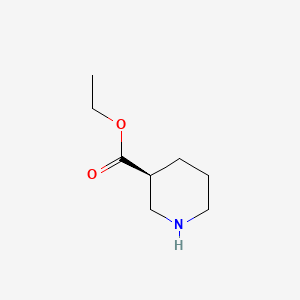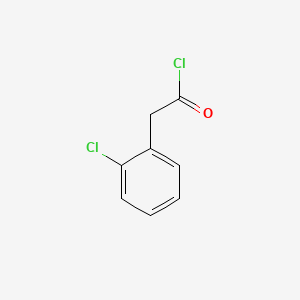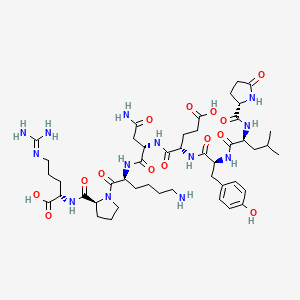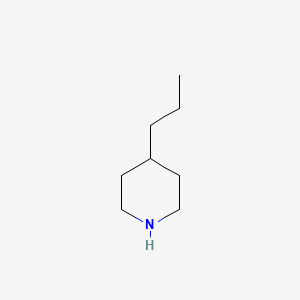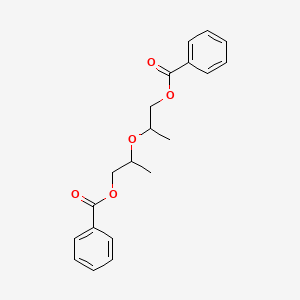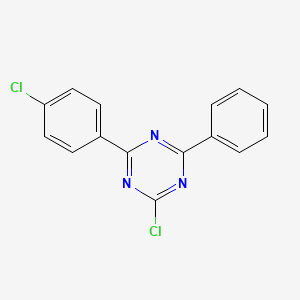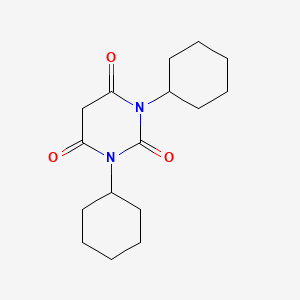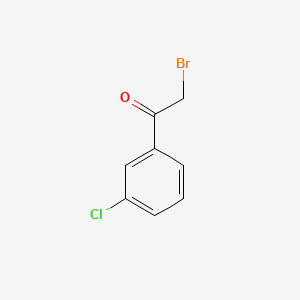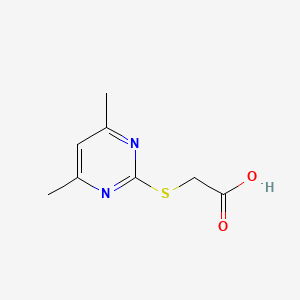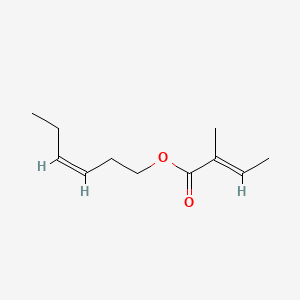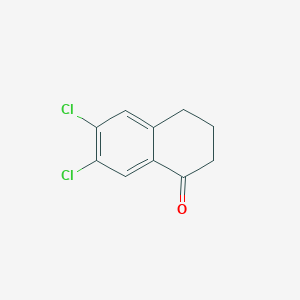
6,7-Dichloro-1-tetralone
Übersicht
Beschreibung
6,7-Dichloro-1-tetralone is a drug used to treat opioid addiction . It has been found to bind to the β-adrenergic receptor, which is implicated in the addictive properties of opioids . The compound also has affinity for epoxides .
Synthesis Analysis
The synthesis of 6,7-Dichloro-1-tetralone has been reported in a paper that describes a multi-step continuous-flow strategy for an efficient and highly productive flow synthesis of 7-methoxy-1-tetralone, an essential intermediate for the opioid analgesic drug (-)-dezocine . The flow protocol provided the desired product in an overall yield of up to 76.6% with 99% purity .Molecular Structure Analysis
The molecular formula of 6,7-Dichloro-1-tetralone is C10H8Cl2O . Its molecular weight is 215.08 g/mol . The structure can be represented by the SMILES notation: C1CC2=CC(=C(C=C2C(=O)C1)Cl)Cl .Chemical Reactions Analysis
6,7-Dichloro-1-tetralone has been found to bind to the β-adrenergic receptor . It also has affinity for epoxides, with high rates of ring opening .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dichloro-1-tetralone include a molecular weight of 215.08 g/mol . The compound has a flash point of 105 °C .Wissenschaftliche Forschungsanwendungen
Pharmacology: Opioid Addiction Treatment
6,7-Dichloro-1-tetralone has been identified as a compound with potential in treating opioid addiction. It exhibits binding affinity to the β-adrenergic receptor, which plays a role in the addictive properties of opioids . This application is significant given the ongoing challenges in managing opioid dependence.
Material Science: Resistance to Chlorine Compounds
In material science, 6,7-Dichloro-1-tetralone shows resistance against chlorine compounds, meaning it cannot be easily removed by washing with bleach or other chlorine-containing agents . This property could be valuable in developing materials that require durability against harsh chemical environments.
Environmental Science: Chemical Stability
The environmental applications of 6,7-Dichloro-1-tetralone include its stability and resistance to degradation in the presence of chlorine compounds. This characteristic is crucial for environmental monitoring and cleanup efforts where persistent organic pollutants are a concern .
Analytical Chemistry: NMR Spectroscopy
In analytical chemistry, 6,7-Dichloro-1-tetralone can be detected using NMR spectroscopy at 6.8 ppm for protonated molecules . This makes it a useful reference standard for pharmaceutical testing and quality control in laboratory settings.
Organic Synthesis: Building Blocks
6,7-Dichloro-1-tetralone serves as a building block in organic synthesis. It’s used in the synthesis of therapeutically functional compounds, including antibiotics, antidepressants, and acetylcholinesterase inhibitors for treating Alzheimer’s disease . Its reactivity makes it a versatile starting material for creating a variety of synthetic heterocyclic compounds.
Biochemistry Research: β-Adrenergic Receptor Binding
In biochemistry, the binding of 6,7-Dichloro-1-tetralone to the β-adrenergic receptor is of interest. Understanding this interaction can provide insights into the molecular mechanisms of drug addiction and pave the way for new therapeutic approaches .
Industrial Applications: Reference Standards
Industrially, 6,7-Dichloro-1-tetralone is used for pharmaceutical testing as a high-quality reference standard. Its defined chemical properties ensure accurate results in compound verification processes .
Therapeutic Applications: Diverse Biological Activities
Finally, 6,7-Dichloro-1-tetralone derivatives are explored for their diverse biological activities. They have potential therapeutic applications in treating cancer, bacterial infections, and neurological disorders such as Parkinson’s and Alzheimer’s diseases .
Wirkmechanismus
Safety and Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
6,7-Dichloro-1-tetralone is a drug used to treat opioid addiction , and its synthesis and analysis are areas of active research . The development of more efficient synthesis methods, such as the continuous-flow strategy described in the paper , could lead to improved production of this important drug.
Eigenschaften
IUPAC Name |
6,7-dichloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNZADNOCYMZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308945 | |
| Record name | 6,7-DICHLORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-1-tetralone | |
CAS RN |
25095-57-2 | |
| Record name | 25095-57-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-DICHLORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 6,7-Dichloro-1-tetralone in the development of new antimalarial drugs?
A: 6,7-Dichloro-1-tetralone serves as a crucial starting material in the synthesis of 7-benz[c]acridinemethanols, which are tetracyclic analogs of the known antimalarial 2-phenyl-4-quinolinemethanols []. The researchers aimed to create structurally rigid analogs to potentially improve upon the activity of existing antimalarials.
Q2: How is 6,7-Dichloro-1-tetralone incorporated into the synthesis of these potential antimalarials?
A: The paper describes reacting 6,7-Dichloro-1-tetralone with 5,7-dichloroisatin. This reaction yields halogenated 5,6-dihydro-7-benz[c]acridinecarboxylic acids, which are then further modified through a series of steps to eventually produce the target 7-benz[c]acridinemethanol compounds [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



